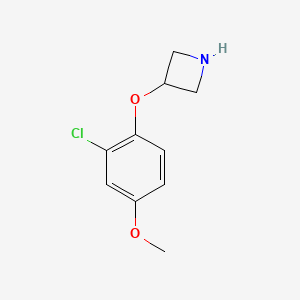

3-(2-Chloro-4-methoxyphenoxy)azetidine

Description

Properties

IUPAC Name |

3-(2-chloro-4-methoxyphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-13-7-2-3-10(9(11)4-7)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZUZPOJUGQJDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC2CNC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Azetidine Precursors

A common approach involves the preparation of 3-amino-azetidine intermediates, which are then reacted with appropriately substituted phenoxy derivatives under nucleophilic substitution conditions. The azetidine nitrogen acts as a nucleophile displacing a suitable leaving group on the phenoxy moiety.

For example, 3-amino-azetidines can be synthesized via improved processes that enhance yield and scope, as described in patent WO2000063168A1. These intermediates are then used to displace leaving groups on aromatic rings bearing chloro and methoxy substituents to form the desired azetidine derivatives.

Reaction conditions typically include bases such as triethylamine or sodium bicarbonate, solvents like acetonitrile or methylene chloride, and heating to moderate temperatures (55-60°C) for extended periods (12 hours or more).

Intramolecular Aminolysis of Epoxy Amines Catalyzed by Lanthanide Triflates

An advanced and regioselective method involves the intramolecular aminolysis of cis-3,4-epoxy amines catalyzed by lanthanide triflates such as lanthanum(III) trifluoromethanesulfonate (La(OTf)3).

This method allows for the construction of azetidine rings with high regioselectivity and good yields, even in the presence of acid-sensitive and Lewis basic groups.

The process involves ring-opening of epoxy amines where the nitrogen attacks the epoxide intramolecularly, forming the azetidine ring. This strategy is advantageous for synthesizing azetidines with adjacent functional groups that can be further modified.

The reaction proceeds under mild conditions and has been demonstrated to be effective for synthesizing sterically complex nitrogen-containing heterocycles, which could be adapted for 3-(2-chloro-4-methoxyphenoxy)azetidine synthesis.

Detailed Reaction Conditions and Yields

Research Findings and Analysis

The improved synthesis of 3-amino-azetidines significantly enhances the accessibility of azetidine derivatives, including those substituted with chloro and methoxy phenoxy groups. This improvement facilitates the preparation of a larger variety of azetidine compounds for pharmaceutical development.

La(OTf)3-catalyzed intramolecular aminolysis represents a novel and efficient route to azetidines, offering regioselectivity and compatibility with sensitive functional groups. This method could be tailored to prepare this compound by designing appropriate epoxy amine precursors.

Multi-step syntheses involving azetidin-2-one intermediates provide alternative routes to structurally related compounds, highlighting the versatility of azetidine ring formation strategies.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-methoxyphenoxy)azetidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding phenolic derivatives.

Reduction: Formation of reduced azetidine derivatives.

Substitution: Formation of substituted phenoxy azetidine derivatives.

Scientific Research Applications

Chemistry

3-(2-Chloro-4-methoxyphenoxy)azetidine serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions, including oxidation, reduction, and nucleophilic substitution, makes it valuable for creating derivatives with specific properties.

Biology

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have explored its effectiveness against various microbial strains, suggesting that it may inhibit growth through specific mechanisms.

- Anticancer Activity : Preliminary investigations have shown that it can induce apoptosis in cancer cells by interacting with cellular pathways.

Medicine

The compound is being investigated for its potential role in drug development. Its unique structure allows for modifications that could lead to new therapeutic agents targeting specific diseases. The mechanism of action involves binding to enzymes or receptors, which can modulate their activity and lead to desired biological effects.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals. Its versatility allows for incorporation into various formulations, enhancing the properties of end products.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects, suggesting its potential as a lead compound for antibiotic development.

- Cancer Cell Apoptosis : Research focused on the effects of this compound on human cancer cell lines demonstrated its ability to induce cell death through apoptosis pathways. This finding opens avenues for further exploration in cancer therapeutics.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-methoxyphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Azetidine Derivatives

*Calculated using ChemDraw or similar software.

Structural and Electronic Differences

- Substituent Effects: Electron-Donating vs. In contrast, nitro groups (e.g., in ) reduce electron density, favoring electrophilic substitutions. Halogen Position: The 2-chloro substitution in the target compound may sterically hinder interactions compared to 4-chloro derivatives (e.g., ).

Lipophilicity :

- Methoxy and chloro substituents contribute to moderate lipophilicity (logP ~2.5), making the compound suitable for membrane penetration. Benzyl-substituted analogs (e.g., ) exhibit higher logP values (~3.8), favoring blood-brain barrier penetration.

Biological Activity

Overview

3-(2-Chloro-4-methoxyphenoxy)azetidine is a synthetic compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The synthesis of this compound typically involves the reaction of 2-chloro-4-methoxyphenol with azetidine in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction conditions are optimized to enhance yield and purity .

Antimicrobial Properties

Research indicates that compounds containing azetidine structures often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of azetidine can inhibit the growth of various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The presence of the chloro and methoxy groups in this compound may enhance its interaction with microbial targets, leading to effective inhibition.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structural features have demonstrated the ability to induce apoptosis and inhibit proliferation in cancer cell lines. For example, azetidinone derivatives have been shown to exhibit antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231 at nanomolar concentrations . The mechanism of action is believed to involve the modulation of specific molecular pathways that lead to cell cycle arrest and apoptosis.

The biological activity of this compound is attributed to its ability to interact with specific enzymes or receptors within microbial and cancerous cells. This interaction can result in:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Induction of Apoptosis : Through signaling pathways, it can trigger programmed cell death in malignant cells.

Case Studies

- Antimicrobial Activity : In a study assessing various azetidine derivatives, this compound was tested against multiple bacterial strains, demonstrating significant antibacterial properties comparable to standard antibiotics .

- Anticancer Efficacy : In vitro studies revealed that this compound could reduce cell viability in human solid tumors, indicating its potential as a lead compound for further drug development .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Significant against E. coli | Induces apoptosis in MCF-7 |

| 4-(2-chlorophenyl)-3-methoxyazetidin-2-one | Structure | Moderate against P. aeruginosa | Potent against prostate cancer |

| 1,4-diaryl-3-chloroazetidin-2-one | Structure | Significant against multiple strains | Effective against breast cancer |

Q & A

Basic Research Questions

Q. How can an efficient synthetic route be designed to obtain high-purity 3-(2-Chloro-4-methoxyphenoxy)azetidine?

- Methodology : Utilize nucleophilic aromatic substitution reactions, where a phenol derivative (e.g., 2-chloro-4-methoxyphenol) reacts with a halogenated azetidine precursor. Potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux conditions can promote coupling . Purification via column chromatography or recrystallization ensures high purity. Monitor reaction progress using TLC or HPLC.

Q. What characterization techniques are critical for confirming the molecular structure and purity of this compound?

- Methodology :

- Structural confirmation : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond angles and torsional conformations .

- Spectroscopic analysis : H/C NMR for functional group identification and substituent positioning; high-resolution mass spectrometry (HRMS) for molecular weight validation.

- Purity assessment : HPLC with UV detection (e.g., C18 column, gradient elution) .

Q. How can the stability of this compound under varying solvent and pH conditions be systematically evaluated?

- Methodology : Conduct accelerated stability studies by incubating the compound in solvents (e.g., DMSO, water, ethanol) and buffers (pH 3–9) at 25°C and 40°C. Monitor degradation via HPLC over 1–4 weeks. Assess azetidine ring integrity, as Lewis acid conditions may induce ring-opening .

Advanced Research Questions

Q. How do substituents (e.g., methoxy and chloro groups) influence the stability and reactivity of the azetidine ring?

- Methodology :

- Electronic effects : Electron-donating groups (e.g., methoxy) increase electron density on the azetidine ring, potentially enhancing susceptibility to electrophilic attack.

- Steric effects : Bulky substituents (e.g., chloro at the 2-position) may hinder nucleophilic substitution or ring-opening reactions. Computational studies (DFT) can quantify steric/electronic contributions .

Q. How can reaction conditions be optimized to suppress pyrrolidine byproduct formation during azetidine synthesis?

- Methodology :

- Temperature control : Lower temperatures (0–25°C) favor azetidine cyclization over pyrrolidine formation.

- Catalyst screening : Use non-nucleophilic bases (e.g., DBU) to minimize competing pathways.

- Substituent positioning : Avoid electron-withdrawing groups (e.g., nitro) at positions that destabilize the transition state for azetidine formation .

Q. What in vitro models are suitable for evaluating the neuroprotective activity of this compound against MPP⁺-induced neurotoxicity?

- Methodology :

- Cellular model : SH-SY5Y neuroblastoma cells treated with MPP⁺ to mimic Parkinson’s disease pathology.

- Key assays : Measure mitochondrial membrane potential (JC-1 staining), ROS production (DCFH-DA probe), and apoptosis markers (caspase-3 activity, Bcl-2/Bax ratio) .

Q. How can computational chemistry predict the structure-activity relationship (SAR) and target interactions of this compound?

- Methodology :

- Molecular docking : Simulate binding to receptors (e.g., dopamine transporters) using AutoDock or Schrödinger.

- MD simulations : Assess ligand-receptor complex stability over 100 ns trajectories.

- QSAR modeling : Corrogate substituent effects with biological activity data from analogs .

Q. What crystallographic insights into the compound’s conformation can explain its bioactivity?

- Methodology : Analyze SC-XRD data to identify key torsional angles (e.g., dihedral angles between the azetidine ring and aryl groups). Compare with bioactive conformations of related azetidine derivatives (e.g., KHG26792 in neuroprotection studies) .

Data Contradictions and Resolutions

- Synthetic challenges : shows that 4-methoxy substituents can prevent azetidine cyclization entirely, suggesting that substituent positioning is critical. Resolution: Prioritize 2- or 3-methoxy derivatives for successful ring formation .

- Biological variability : Neuroprotective effects in SH-SY5Y cells ( ) may not translate to in vivo models. Resolution: Validate findings in primary neuronal cultures or animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.